(E)-3-[2-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide
Description
The compound (E)-3-[2-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide is a cyanoenamide derivative characterized by an α,β-unsaturated nitrile backbone. Its structure includes a 2-chlorophenyl methoxy substituent on the phenyl ring and a 2-methoxy-4-nitrophenyl group attached to the amide nitrogen. The E-configuration indicates trans stereochemistry across the double bond, influencing its spatial arrangement and intermolecular interactions.
Properties
IUPAC Name |
(E)-3-[2-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN3O5/c1-32-23-13-19(28(30)31)10-11-21(23)27-24(29)18(14-26)12-16-6-3-5-9-22(16)33-15-17-7-2-4-8-20(17)25/h2-13H,15H2,1H3,(H,27,29)/b18-12+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPEZBOLJECQCCK-LDADJPATSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(=CC2=CC=CC=C2OCC3=CC=CC=C3Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)/C(=C/C2=CC=CC=C2OCC3=CC=CC=C3Cl)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[2-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide typically involves multi-step organic reactions. One common approach is the condensation of 2-chlorobenzyl alcohol with 2-hydroxybenzaldehyde to form an intermediate, which is then reacted with 2-methoxy-4-nitroaniline and cyanoacetic acid under basic conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-3-[2-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The methoxy and cyano groups can be oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(E)-3-[2-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-3-[2-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For instance, the nitrophenyl group can participate in electron transfer reactions, influencing cellular redox states and modulating biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Rings
Key Comparisons:
Positional Isomerism of Nitro and Methoxy Groups Target Compound: Nitro group at the para position and methoxy at meta on the amide-attached phenyl ring. Analog from : Features a 2-nitrophenyl group (nitro at ortho), reducing steric hindrance but increasing electron-withdrawing effects at closer proximity .
Chlorophenyl Methoxy Substituents Target Compound: 2-Chlorophenyl methoxy group introduces steric bulk and ortho-directed electronic effects.
Amide Nitrogen Modifications Target Compound: 2-Methoxy-4-nitrophenyl amide group combines nitro’s electron-withdrawing and methoxy’s electron-donating effects. Analog from : 4-(Trifluoromethyl)phenyl amide group replaces nitro with a CF₃ group, increasing hydrophobicity and resistance to enzymatic degradation .
Heterocyclic and Extended Aromatic Systems
- Analog from : Incorporates a furan-2-ylmethyl group, introducing a heterocyclic ring that may enhance solubility or hydrogen-bonding capacity .
- Analog from : Naphthalene ring extends conjugation, increasing lipophilicity and UV absorption properties .
Conformational and Hydrogen-Bonding Effects
- Analog from : Ethyl (2E)-2-cyano-3-(4-methylphenyl)propanoate exhibits a syn-periplanar conformation, suggesting similar α,β-unsaturated systems may favor planar geometries for reactivity .
- Hydrogen Bonding : highlights the role of directional hydrogen bonds in crystal packing, relevant for comparing solubility or crystallinity across analogs .
Structural and Electronic Comparison Table
Research Findings and Implications
- Steric Considerations : Ortho substituents (e.g., 2-chlorophenyl methoxy in the target compound) may hinder rotational freedom, favoring rigid conformations .
- Solubility and Crystallinity : Heterocyclic analogs () exhibit varied solubility profiles due to polar functional groups, while extended aromatic systems () may reduce aqueous solubility .
Biological Activity
(E)-3-[2-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide is a synthetic organic compound with a complex structure that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 416.91 g/mol. The structure features a chlorophenyl group, a methoxyphenyl group, a cyano group, and an amide functionality, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways. For instance, it has been observed to affect cyclooxygenase (COX) enzymes, which are pivotal in inflammatory responses.
- Receptor Binding : It can bind to certain receptors, altering their activity and leading to various physiological effects. This binding may modulate pathways related to pain and inflammation.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. This activity is essential in mitigating oxidative stress-related diseases.
Anti-inflammatory Effects
Several studies have demonstrated that this compound has anti-inflammatory effects, potentially through COX inhibition.
| Study | Findings |
|---|---|
| Inhibition of COX-1 and COX-2 enzymes leading to reduced inflammation in animal models. | |
| Demonstrated reduction in inflammatory markers in vitro. |
Anticancer Potential
Emerging data suggest that this compound may possess anticancer properties:
- Cell Proliferation Inhibition : It has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis.
- Mechanisms : The anticancer activity may involve the modulation of signaling pathways such as the MAPK/ERK pathway.
Case Studies
-
In Vivo Study on Inflammation :
A study conducted on rats showed that administration of the compound significantly reduced paw edema induced by carrageenan injection, indicating its potential as an anti-inflammatory agent. -
Anticancer Activity in Human Cell Lines :
In vitro studies using human breast cancer cell lines revealed that treatment with varying concentrations of the compound resulted in dose-dependent inhibition of cell viability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
